ethyl N-[10-[3-(dimethylamino)propanoyl]phenothiazin-2-yl]carbamate;hydrochloride
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Overview
Description
Preparation Methods
The synthesis of ethyl N-[10-[3-(dimethylamino)propanoyl]phenothiazin-2-yl]carbamate;hydrochloride involves several steps:
Amide Formation: The reaction begins with the formation of an amide between phenothiazine-2-ethylcarbamate and 3-chloropropionyl chloride.
Displacement Reaction: The remaining ω-halogen is displaced by diethylamine, resulting in the formation of ethacizine.
Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl N-[10-[3-(dimethylamino)propanoyl]phenothiazin-2-yl]carbamate;hydrochloride undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, which may alter its pharmacological properties.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially affecting its activity.
Substitution: Common reagents for substitution reactions include halogens and amines, which can replace specific groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl N-[10-[3-(dimethylamino)propanoyl]phenothiazin-2-yl]carbamate;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its effects on cellular processes and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl N-[10-[3-(dimethylamino)propanoyl]phenothiazin-2-yl]carbamate;hydrochloride involves the inhibition of the depolarizing current responsible for intraatrial and His-Purkinje-ventricular conduction . This inhibition stabilizes the cardiac membrane and prevents abnormal electrical activity, thereby treating arrhythmias.
Comparison with Similar Compounds
Ethyl N-[10-[3-(dimethylamino)propanoyl]phenothiazin-2-yl]carbamate;hydrochloride is unique due to its longer-lasting effects compared to other Class Ic antiarrhythmic agents like flecainide . Similar compounds include:
Flecainide: Another Class Ic antiarrhythmic agent with a shorter duration of action.
Moracizine: A related compound used for similar therapeutic purposes.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and duration of effects.
Properties
IUPAC Name |
ethyl N-[10-[3-(dimethylamino)propanoyl]phenothiazin-2-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S.ClH/c1-4-26-20(25)21-14-9-10-18-16(13-14)23(19(24)11-12-22(2)3)15-7-5-6-8-17(15)27-18;/h5-10,13H,4,11-12H2,1-3H3,(H,21,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKFRCBBILESPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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